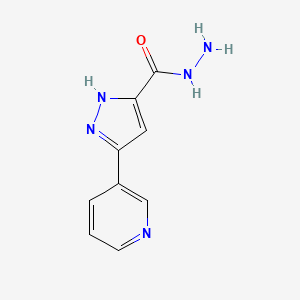

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide

Description

Historical Development and Classification within Pyrazole Chemistry

The pyrazole scaffold has been a cornerstone of medicinal chemistry since its discovery by Ludwig Knorr in 1883. Early derivatives like antipyrine demonstrated analgesic and antipyretic properties, establishing pyrazoles as pharmacologically significant heterocycles. The integration of carbohydrazide moieties into pyrazole frameworks emerged later, driven by efforts to enhance bioactivity through functional group diversification.

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide belongs to the pyrazole-carbohydrazide subclass, characterized by a hydrazide group (-CONHNH₂) at position 3 of the pyrazole ring and a pyridinyl substituent at position 5. This structural hybrid combines features of both pyridine (aromatic nitrogen heterocycle) and pyrazole-carbohydrazide derivatives, which gained prominence in the late 20th century for their enzyme inhibitory potential.

Table 1: Key historical milestones in pyrazole-carbohydrazide chemistry

Significance in Heterocyclic Compound Research

As a bifunctional heterocycle, this compound exemplifies the strategic design of hybrid pharmacophores. The pyridine ring contributes π-π stacking capabilities and hydrogen-bonding sites, while the carbohydrazide moiety enables metal chelation and enzyme active-site interactions. Such hybrids are prioritized in drug discovery for their:

- Multitarget engagement potential

- Enhanced solubility profiles compared to parent heterocycles

- Structural versatility for lead optimization

Recent studies highlight its role as a kinase inhibitor scaffold, with the pyridinyl group facilitating ATP-binding pocket interactions in cancer targets.

Overview of Pyrazole-Carbohydrazide Derivatives

Pyrazole-carbohydrazides exhibit diverse bioactivities contingent on substitution patterns:

Position-Specific Effects

- C-3 Substitutions (as in this compound):

- C-5 Aromatic Substituents :

Comparative analysis shows C-3 carbohydrazide derivatives generally exhibit higher antimicrobial potency than C-4/C-5 analogues, with MIC values ≤2 µg/mL against Gram-positive pathogens.

Structural Characteristics and Nomenclature

Systematic IUPAC Name :

this compound

Structural Breakdown :

- Core : 1H-pyrazole (positions 1-5)

- Substituents :

- Position 3: Carbohydrazide (-CONHNH₂)

- Position 5: Pyridin-3-yl group

Key Structural Features :

- Planar pyrazole ring (torsion angle <5° between N1-C2-C3-N2)

- Dihedral angle of 42-48° between pyrazole and pyridine planes

- Intramolecular hydrogen bonding: N-H···N between hydrazide and pyridine

Table 2: Physicochemical Properties

The stereoelectronic profile is defined by:

- High dipole moment (≈5.2 D) from pyridine’s electron-withdrawing effect

- LogP ≈1.2, indicating moderate lipophilicity suitable for CNS targets

- pKa₁ ≈2.9 (pyridine N-protonation), pKa₂ ≈9.7 (hydrazide NH ionization)

Properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULBWWFJFVPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705217 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23424-35-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with 3-pyridyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique combination of pyridine and pyrazole rings makes it a valuable intermediate in organic synthesis .

Biology: In biological research, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrazole-3-carbohydrazide Derivatives

Key Observations :

- Pyridinyl vs. Thienyl : Pyridin-3-yl (target compound) introduces π-deficient character, favoring hydrogen bonding and metal coordination, while thienyl (e.g., 5-(2-thienyl)-derivative) increases lipophilicity and electron-rich interactions .

Reactivity Insights :

- The carbohydrazide group readily undergoes condensation with aldehydes/ketones to form hydrazones, a trait shared across analogs .

- Pyridin-3-yl substitution may reduce nucleophilicity at the pyrazole N-H compared to thienyl analogs, affecting cyclization reactions .

Comparative Analysis :

- The target compound’s pyridin-3-yl group may confer selectivity toward kinase targets (e.g., STAT3), whereas thienyl analogs exhibit broader antimicrobial effects .

- Hydrazone derivatives (e.g., indole- or chlorobenzyl-substituted) show enhanced cytotoxicity, likely due to improved cellular uptake and target binding .

Physicochemical Properties

- Lipophilicity : Thienyl and chlorothienyl analogs (logP ~2.5–3.0) are more lipophilic than pyridin-3-yl derivatives (logP ~1.8), impacting blood-brain barrier permeability .

- Solubility : Ethoxy-substituted derivatives (e.g., (E)-3-(3-ethoxyphenyl)-analog) exhibit higher aqueous solubility (>50 µg/mL) due to polar ether groups .

Biological Activity

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a pyrazole ring with a pyridine moiety. Its molecular formula is , and it is classified as a heterocyclic compound. The presence of both nitrogen and carbon atoms in its structure allows for various interactions with biological targets.

Target Enzymes

The compound primarily targets cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Mode of Action

This compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It binds to the active sites of CDKs and receptor tyrosine kinases (RTKs), inhibiting their activity.

- Induction of Apoptosis : By disrupting the normal cell cycle progression, the compound can induce apoptosis in various cancer cell lines.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through the inhibition of CDK2 .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the pharmacological activities of this compound:

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduces cell viability in cancer cell lines compared to control groups.

- Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent .

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces edema in carrageenan-induced models | |

| Enzyme Inhibition | Inhibits CDK2 activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(pyridin-3-yl)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. For example:

- Step 1 : Condensation of pyridine-3-carbaldehyde with hydrazine derivatives to form the pyrazole core .

- Step 2 : Introduction of the carbohydrazide group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and catalytic triethylamine) .

- Optimization : Reaction parameters such as temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity are critical for yield and purity. Microwave-assisted synthesis has been reported to reduce reaction time .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring formation (e.g., pyrazole C-H protons appear at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 231.1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or enzymes). For instance, the pyridinyl group may interact with ATP-binding pockets via π-π stacking .

- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole 3-position) with inhibitory potency .

- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (cell lines vs. enzymatic assays) .

- Structural Benchmarking : Overlay crystal structures of analogs to pinpoint steric or electronic differences affecting activity .

- Dose-Response Validation : Re-evaluate conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-Down Assays : Use biotin-tagged derivatives to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

- Metabolic Profiling : Track cellular uptake and metabolism via radiolabeled (e.g., ¹⁴C) analogs in hepatocyte models .

- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal partners, revealing pathways dependent on the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.